2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate

Catalog No.
S1936105
CAS No.
866942-11-2
M.F
C12H15ClO6S
M. Wt
322.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoat...

CAS Number

866942-11-2

Product Name

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-chlorosulfonylbenzoate

Molecular Formula

C12H15ClO6S

Molecular Weight

322.76 g/mol

InChI

InChI=1S/C12H15ClO6S/c1-17-6-7-18-8-9-19-12(14)10-4-2-3-5-11(10)20(13,15)16/h2-5H,6-9H2,1H3

InChI Key

TVQUWKKLSJIKOI-UHFFFAOYSA-N

SMILES

COCCOCCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl

Canonical SMILES

COCCOCCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C12H15ClO6SC_{12}H_{15}ClO_6S and a molecular weight of approximately 322.76 g/mol. This compound features a chlorosulfonyl group, which significantly influences its reactivity and chemical properties. It is categorized as an aromatic sulfonate ester, characterized by the presence of both an aromatic ring and a sulfonyl chloride functional group .

There is no documented information regarding a specific mechanism of action for 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate in biological systems.

Due to the presence of the chlorosulfonyl group, the compound is likely:

  • Corrosive: Can cause skin and eye irritation or damage.
  • Toxic: May be harmful if inhaled or ingested.

  • Substitution Reactions: The chlorosulfonyl group can be replaced by various nucleophiles, leading to different substituted products.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

  • Nucleophiles: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
  • Hydrolysis Conditions: Hydrolysis typically employs either hydrochloric acid or sodium hydroxide as reagents under acidic or basic conditions .

Major Products Formed

  • Substitution Products: Various substituted benzoates can be formed depending on the nucleophile used.
  • Hydrolysis Products: Hydrolysis yields 2-(2-Methoxyethoxy)ethanol and 2-(chlorosulfonyl)benzoic acid.

Synthetic Routes

The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate typically involves:

  • Reactants: The reaction between 2-(2-Methoxyethoxy)ethanol and 2-(chlorosulfonyl)benzoic acid.
  • Reaction Conditions: Conducted under controlled conditions, often utilizing dichloromethane as a solvent along with a catalyst to facilitate the reaction.

Industrial Production

In industrial settings, optimized synthesis methods are employed to ensure high yield and purity. This may involve purification techniques such as distillation or recrystallization .

The compound has several applications across various fields:

  • Chemistry: Utilized as a reagent in organic synthesis for preparing various derivatives.
  • Biology: Used in biochemical research to study enzyme-catalyzed reactions and protein modifications.
  • Medicine: Explored for potential applications in drug development and pharmaceutical research.
  • Industry: Serves as an intermediate in the production of specialty chemicals .

Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chlorobenzenesulfonic acidContains a sulfonic acid groupSimple structure without ester functionality
Benzenesulfonyl chlorideContains a sulfonyl chlorideMore reactive due to the presence of chlorine
Ethyl benzoateAn ester of benzoic acidLacks the chlorosulfonyl group
4-ChlorobenzenesulfonamideContains a sulfonamide groupExhibits different biological activity

The uniqueness of 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate lies in its combination of an aromatic structure with both chlorosulfonyl and ether functionalities, which enhances its reactivity compared to simpler analogs .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate

Dates

Modify: 2024-04-15

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